(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one
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Overview
Description
The compound appears to contain a 2,4-dichlorophenyl group, a furan ring, and a dimethylamino group, all connected by a propenone (or enone) structure. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the enone could undergo nucleophilic addition, the furan ring could participate in electrophilic aromatic substitution, and the dimethylamino group could act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar enone and dimethylamino groups could impact its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Optical and Electronic Properties
Chalcone derivatives, including compounds similar to "(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one," have been studied for their optoelectronic and charge transport properties. These compounds exhibit significant potential in semiconductor devices due to their linear optical, second and third-order nonlinear optical (NLO) properties, and transfer integrals. Their optoelectronic characteristics make them suitable for use in various semiconductor devices, showing promising electron transport materials that could function as n-type in organic semiconductor applications (Shkir et al., 2019).
Molecular Structure and Conformation
Research has delved into the molecular structure and conformational dynamics of chalcone derivatives, including studies on how these compounds behave in different solvents. Investigations using NMR spectroscopy have provided insights into the possible conformers in solutions, enhancing our understanding of their chemical behavior and potential applications in designing more effective molecules for various scientific purposes (Forgó et al., 2005).
Antimicrobial Activity
Linked heterocyclic compounds derived from chalcone structures have shown antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents. The structure-activity relationship studies of these compounds can guide the design of novel therapeutics to combat microbial resistance (Reddy et al., 2010).
Antitubercular and Antimicrobial Properties
Compounds containing the furyl nucleus, similar to the chalcone derivative , have been synthesized and tested for their antitubercular and antimicrobial activities. Such studies are crucial in the search for new treatments against tuberculosis and other microbial infections, highlighting the compound's potential in medicinal chemistry research (Rokad et al., 2009).
Nonlinear Optical Absorption
The nonlinear optical absorption properties of novel chalcone derivative compounds have been investigated, showing potential applications in optical device technologies. These studies indicate the compound's capacity for use in optical limiters, further expanding its utility in scientific research and technological development (Rahulan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-18(2)8-7-13(19)15-6-5-14(20-15)11-4-3-10(16)9-12(11)17/h3-9H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDNLPOOICNFI-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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